REACTION_SMILES
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[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[Cl:1][C:2]([Cl:3])=[O:4].[NH2:5][c:6]1[s:7][c:8]2[c:9]([n:10]1)[c:11]([O:15][CH3:16])[cH:12][cH:13][cH:14]2>>[C:2](=[O:4])=[N:5][c:6]1[s:7][c:8]2[c:9]([n:10]1)[c:11]([O:15][CH3:16])[cH:12][cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2sc(N)nc12
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Name
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Type
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product
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Smiles
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COc1cccc2sc(N=C=O)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |